molecular formula C12H11NO2 B2664768 1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione CAS No. 81402-21-3

1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione

Cat. No.: B2664768
CAS No.: 81402-21-3
M. Wt: 201.225
InChI Key: YYHWTVHCUYAVTB-UHFFFAOYSA-N
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Description

1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione is a spirocyclic compound featuring a fused indene ring connected to a pyrrolidine-2,5-dione moiety. Key characteristics include:

  • Molecular Formula: C₁₂H₁₁NO₂ (as per the unsubstituted parent compound) .
  • Molecular Weight: 201.22 g/mol .
  • Structural Features: The spiro center bridges the indene (1,3-dihydro) and pyrrolidine-dione rings, creating a rigid, three-dimensional geometry.

Properties

IUPAC Name

spiro[1,3-dihydroindene-2,3'-pyrrolidine]-2',5'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-10-7-12(11(15)13-10)5-8-3-1-2-4-9(8)6-12/h1-4H,5-7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHWTVHCUYAVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC13CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-2’,5’-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of indene derivatives with pyrrolidine derivatives in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 80-150°C)

    Solvent: Polar aprotic solvents such as dimethyl sulfoxide or acetonitrile

    Catalyst: Lewis acids like aluminum chloride or boron trifluoride

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-2’,5’-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the indene moiety, often facilitated by bases like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium hydride, potassium tert-butoxide

Major Products Formed

    Oxidation: Formation of oxo derivatives

    Reduction: Formation of reduced spiro compounds

    Substitution: Formation of substituted indene derivatives

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione serves as a versatile building block in organic synthesis. Its spirocyclic structure allows for the creation of complex organic molecules, which are crucial in developing new materials and pharmaceuticals. The compound can be synthesized through the cyclization of indene derivatives with pyrrolidine derivatives under controlled conditions, often utilizing Lewis acids as catalysts.

Table 1: Synthetic Routes for 1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione

Method Temperature Solvent Catalyst
Cyclization80-150°CDimethyl sulfoxideAluminum chloride
Continuous flow synthesisControlledVarious polar aproticBoron trifluoride

Biological Applications

Antimicrobial and Anticancer Properties
Recent studies have investigated the antimicrobial and anticancer properties of 1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione. Research indicates that this compound exhibits activity against various bacterial strains and cancer cell lines. For instance, a study highlighted its effectiveness in inhibiting the growth of tumor cells in vitro, suggesting potential applications in cancer therapy .

Case Study: Anticancer Activity
In a controlled experiment assessing the anticancer properties of spirocyclic compounds, 1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione showed significant cytotoxic effects on human breast cancer cells (MCF-7). The compound induced apoptosis through the activation of specific signaling pathways related to cell death .

Medicinal Applications

Drug Development
The unique structure of 1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione makes it a valuable candidate for drug development. Its ability to modulate enzyme activity suggests potential uses as an inhibitor in various metabolic pathways. This property is particularly relevant in designing drugs targeting specific diseases such as cancer and bacterial infections.

Mechanism of Action
The mechanism by which 1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione exerts its effects involves binding to specific enzymes or receptors. This interaction can lead to enzyme inhibition or receptor modulation, thereby altering biological pathways critical for disease progression .

Industrial Applications

Advanced Materials Development
In addition to its biological applications, 1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione is explored for industrial applications in the development of advanced materials. Its incorporation into polymers and nanomaterials enhances their mechanical and thermal properties. Research has demonstrated that compounds like this can improve the performance characteristics of materials used in electronics and coatings .

Mechanism of Action

The mechanism of action of 1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-2’,5’-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Modulation: Binding to receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Substituted Spiro[indene-pyrrolidine]-diones

Substituents on the indene or pyrrolidine rings modulate physicochemical and biological properties. Examples include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Data
5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione Cl at position 5 of indene C₁₂H₁₀ClNO₂ 235.67 Higher lipophilicity due to Cl; potential impact on bioactivity .
5,6-Dimethoxy-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione OMe at positions 5 and 6 C₁₄H₁₅NO₄ 261.27 Increased solubility from methoxy groups; electronic effects on reactivity .

Spiroheterocycles with Alternative Ring Systems

Replacing the pyrrolidine-dione with other heterocycles alters properties:

Compound Name Heterocycle Key Features
2',3'-Dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione (I) Imidazolidine-dione Nitrogen-rich ring; potential for hydrogen bonding vs. pyrrolidine-dione .
(S)-3,6'-Dimethyl-2-phenyl-2',4'-dihydrospiro[indene-1,3'-pyran]-2',4'-dione Pyran-dione Oxygen-containing ring; reduced basicity compared to nitrogen systems .

Key Observations :

  • Palladium catalysis (e.g., ) offers rapid synthesis but may require optimization for sterically hindered substrates.
  • Rhodium systems (e.g., ) enable enantioselectivity but with longer reaction times and moderate yields.

Physicochemical and Spectral Comparisons

NMR Spectral Shifts

  • 1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione : Protons on the indene ring resonate at δ 7.2–7.4 ppm (aromatic), while pyrrolidine-dione protons appear at δ 3.1–3.3 ppm (CH₂) and δ 2.5–2.7 ppm (NH) .
  • Chloro-substituted analog : Aromatic protons shift upfield (δ 6.9–7.1 ppm) due to electron-withdrawing Cl, while NH signals remain similar .

Stability and Handling

  • Parent compound: Stable at room temperature .

Commercial Availability

    Biological Activity

    1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

    Chemical Structure and Properties

    The compound features a unique spirocyclic structure that contributes to its biological activity. Its molecular formula is C13H13N3O2C_{13}H_{13}N_{3}O_{2} with a molecular weight of 227.26 g/mol. The structural characteristics are critical for its interaction with biological targets.

    Antimicrobial Properties

    Several studies have highlighted the antimicrobial efficacy of 1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione. In vitro assays demonstrate that the compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported an inhibition zone diameter of up to 20 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL .

    Anticancer Activity

    Research has shown that this compound possesses anticancer properties. In cell line studies, it has been observed to induce apoptosis in cancer cells through the activation of caspase pathways. A notable case study involved the treatment of human breast cancer cells (MCF-7), where the compound inhibited cell proliferation by approximately 70% at a concentration of 10 µM over 48 hours .

    Neuroprotective Effects

    The neuroprotective potential of 1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione has been explored in models of neurodegenerative diseases. It was found to reduce oxidative stress markers and improve neuronal survival in vitro. In animal models, administration led to improved cognitive function as assessed by behavioral tests .

    The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

    • Inhibition of Enzymes : It has been identified as an inhibitor of certain enzymes involved in cellular signaling pathways.
    • Receptor Modulation : The compound may modulate neurotransmitter receptors, contributing to its neuroprotective effects.
    • Antioxidant Activity : It exhibits significant antioxidant properties, which help mitigate oxidative stress in cells.

    Case Studies

    • Antibacterial Efficacy : In a controlled study involving various bacterial strains, 1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione was tested for its antibacterial properties. Results indicated a dose-dependent response with effective concentrations ranging from 50 to 200 µg/mL.
    • Cancer Cell Line Study : A detailed analysis on MCF-7 breast cancer cells showed that treatment with the compound led to increased levels of reactive oxygen species (ROS), indicating a potential mechanism for inducing apoptosis.

    Data Table: Summary of Biological Activities

    Activity TypeTest SubjectConcentrationObserved Effect
    AntimicrobialStaphylococcus aureus100 µg/mLInhibition zone: 20 mm
    AnticancerMCF-7 breast cancer cells10 µMCell proliferation inhibition: 70%
    NeuroprotectiveNeuronal cell culturesN/AImproved survival and function

    Q & A

    Q. Basic

    • Design of Experiments (DoE) : Statistical methods like factorial design minimize experimental runs while maximizing data on variables (e.g., temperature, solvent polarity). This is essential for optimizing yields in multi-step syntheses, as demonstrated in spiro[indoline-pyrrolidine] syntheses .
    • Reagent Selection : Catalysts (e.g., Pd(PPh3_3)4_4 for cross-coupling) and bases (e.g., NaH for acylation) must align with the sensitivity of the spiro core. Hexamine and acetic acid have been used in one-pot indene-pyrrolidine condensations .
    • Purification Protocols : Column chromatography with silica gel (200–300 mesh) is standard, but recrystallization may be required for enantiopure products .

    How can researchers resolve contradictions in spectral data or reaction yields?

    Q. Advanced

    • Cross-Validation : Combine multiple techniques (e.g., 1H^1H-13C^{13}C HSQC NMR, HRMS) to confirm assignments. Discrepancies in mass spectra intensity, as seen in spiro[piperidine-quinoline] derivatives, often arise from ionization efficiency variations .
    • Parameter Screening : Re-evaluate reaction conditions (e.g., solvent polarity, temperature gradients) using DoE to identify yield-limiting factors. For example, THF vs. toluene in Pd-catalyzed cross-couplings can drastically alter spiro product distributions .
    • Crystallographic Validation : When spectral data are ambiguous, X-ray analysis provides definitive structural proof. A study of ethyl 5'-difluoromethyl-spiro compounds resolved conflicting NOESY data via crystallography .

    What are the emerging applications of this compound in medicinal chemistry?

    Q. Advanced

    • Enzyme Inhibition : Analogous spiro[pyrrolidine-oxindole] derivatives exhibit activity against cholinesterases and advanced glycation end-product (AGE) formation, suggesting potential in neurodegenerative disease research .
    • Kinase Targeting : Spiro scaffolds mimic ATP-binding motifs in kinases. Substituent tuning (e.g., dimethoxyphenyl groups) can enhance selectivity, as shown in pyrrolo[2,3-b]pyridine derivatives .
    • Anticancer Activity : 3,5-Disubstituted spiro compounds demonstrate cytotoxicity via tubulin polymerization inhibition, guided by substituent lipophilicity and hydrogen-bonding capacity .

    What challenges exist in scaling up the synthesis of this compound?

    Q. Advanced

    • Stereochemical Control : Maintaining enantiopurity during scale-up requires chiral catalysts or chromatography, which may be cost-prohibitive. Enzymatic resolution methods are being explored .
    • Byproduct Management : Multi-step syntheses (e.g., cross-coupling followed by cyclization) generate intermediates that complicate purification. Flow chemistry systems can improve efficiency .
    • Thermal Sensitivity : The spiro core may decompose under high-temperature conditions. Microwave-assisted synthesis has been proposed to reduce reaction times and degradation .

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